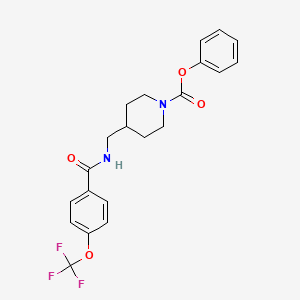
Phenyl 4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Phenyl 4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxylate” is a chemical compound that contains a trifluoromethoxy group. This group is known for its electron-withdrawing properties . The compound is related to a class of polymers that have shown promise as anodic materials for electrochromic devices .
Applications De Recherche Scientifique
Discovery and Antineoplastic Potential
Phenyl 4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxylate demonstrates significant cytotoxic properties, surpassing contemporary anticancer drugs in efficacy. It exhibits greater tumor-selective toxicity and can modulate multi-drug resistance. Its mechanisms include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function disruption. This compound also shows promise in antimalarial and antimycobacterial therapies, with a good tolerance profile in short-term mouse studies. Its structure-activity relationships and pharmacokinetics suggest it as a viable antineoplastic drug candidate (Mohammad Hossain, Carlos E Enci, J. Dimmock, U. Das, 2020).
Role in D2-like Receptor Ligands
The compound is part of a group of arylcycloalkylamines, which includes phenyl piperidines and piperazines, known for their significant potency and selectivity in binding affinity at D2-like receptors. This specificity plays a crucial role in the development of antipsychotic agents. Exploring the contributions of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles has highlighted the importance of composite structure in achieving selectivity and potency at these receptors (D. Sikazwe, Nancy T. Nkansah, R. Altundas, Xue Y. Zhu, B. Roth, V. Setola, S. Ablordeppey, 2009).
Optoelectronic Material Development
This compound derivatives have been investigated for their application in optoelectronic materials. Incorporation into π-extended conjugated systems enhances electroluminescent properties, making these compounds valuable for organic light-emitting diodes, including white OLEDs and red phosphorescent OLEDs. Their structural modifications facilitate the creation of materials for nonlinear optical applications and colorimetric pH sensors (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Environmental and Human Health Impact Studies
Research into the environmental occurrence, fate, and human exposure of this compound and its analogs has increased, highlighting the need for understanding potential health impacts. Studies focus on detecting these compounds in environmental matrices and human samples, exploring pathways of human exposure, and assessing toxicity. Future research directions include investigating novel high molecular weight derivatives, co-exposure effects, and impacts on infants to develop compounds with reduced environmental and health risks (Runzeng Liu, S. Mabury, 2020).
Anticarcinogenic and Toxicity Evaluation
Organotin(IV) complexes, including those related to this compound, have shown excellent anticarcinogenic and toxicity profiles against various cancer cell lines. Their effectiveness is influenced by the coordination positions at Sn and stable ligand–Sn bonds, suggesting their potential as antitumor agents. These complexes present a promising avenue for anticancer drug development, with a focus on minimizing adverse effects while maximizing therapeutic efficacy (Saqib Ali, S. Shahzadi, Imtiaz-ud-Din, 2018).
Propriétés
IUPAC Name |
phenyl 4-[[[4-(trifluoromethoxy)benzoyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4/c22-21(23,24)30-18-8-6-16(7-9-18)19(27)25-14-15-10-12-26(13-11-15)20(28)29-17-4-2-1-3-5-17/h1-9,15H,10-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARBZCMPMYQAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
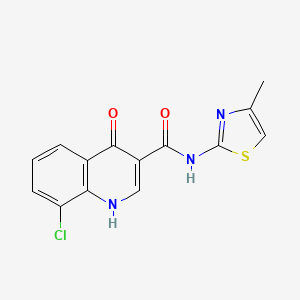
![N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2734610.png)
![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734611.png)
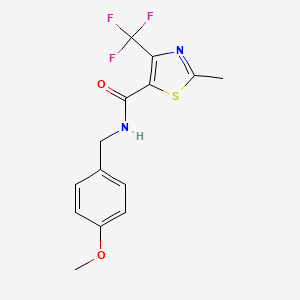
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)

![2-[(2,2-Dimethylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B2734618.png)
![5-(2-methoxyethyl)-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734619.png)
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2734620.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2734625.png)
![(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B2734626.png)
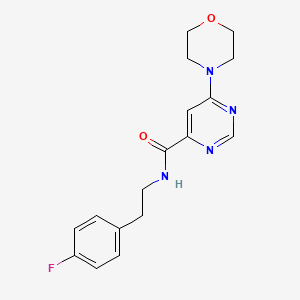
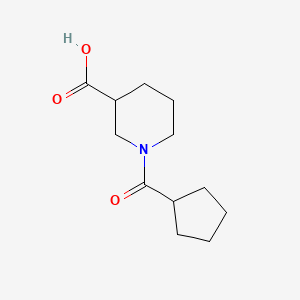
![N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2734632.png)
